molecular formula C10H22 B150249 2,6-Dimethyloctane CAS No. 2051-30-1

2,6-Dimethyloctane

Cat. No. B150249
CAS RN: 2051-30-1
M. Wt: 142.28 g/mol
InChI Key: ZALHPSXXQIPKTQ-UHFFFAOYSA-N
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Description

2,6-Dimethyloctane is a hydrocarbon compound that has been the subject of various chemical studies. It is an isoprenoid that can undergo radiolysis, a process where radiation breaks down chemical compounds. This compound has been investigated for its behavior under radiolysis, where it has been found to produce hydrogen gas through the abstraction of hydrogen atoms by hot hydrogen atoms and subsequent reactions involving solvent and solute molecules .

Synthesis Analysis

The synthesis of 2,6-dimethyloctane and its derivatives has been explored in several studies. For instance, the electrolytic reduction of optically active 6-chloro-2,6-dimethyloctane has been performed to obtain 2,6-dimethyloctane with retention of the optical activity, suggesting a mechanism involving the inversion of the absolute configuration of the starting halide . Additionally, the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene has been reported, which has applications in asymmetric synthesis . Furthermore, the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a pheromone component, has been achieved, with the stereoisomeric purities determined by HPLC analyses .

Molecular Structure Analysis

The molecular structure of 2,6-dimethyloctane derivatives has been characterized using various techniques. For example, the synthesis and characterization of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides have been described, with NMR spectroscopy revealing a trigonal bipyramidal structure with axial nitrogen atoms . X-ray diffraction has been used to confirm the structure of synthesized compounds, such as 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, and to compare experimental results with theoretical DFT properties .

Chemical Reactions Analysis

2,6-Dimethyloctane can participate in various chemical reactions. The radiolysis of 2,6-dimethyloctane leads to the formation of hydrogen gas, alkyl radicals, and olefins through different pathways, including hydrogen abstraction and C-C bond scission . The reaction of sulfur with 2,6-dimethylocta-2,6-diene, a related compound, has been re-examined, revealing the formation of cyclic monosulfides and crosslinked polysulfides . Additionally, the reduction of optically active 6-chloro-2,6-dimethyloctane to the corresponding hydrocarbon has been studied, with the reaction proceeding via carbanions and retaining the configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethyloctane and its derivatives are influenced by their molecular structures. The solubility behavior of triorganotin cations, for instance, varies depending on the substituents, with some being extremely soluble in water and others in apolar solvents . The electronic properties, such as the energy band gap and molecular electrostatic potential maps, have been analyzed using DFT, indicating sites of reactivity and kinetic stability . The synthesis of 2,6-dimethyloctane derivatives, such as 2,7-dimethylocta-2,4,6-triene-1,8-dial, has been achieved with confirmed structures, which can influence their reactivity and potential applications .

Scientific Research Applications

Biotransformation in Microorganisms

Research indicates that 2,6-dimethyloctane can be produced through the biotransformation of myrcene by the microorganism Pseudomonas aeruginosa. This process yields 2,6-dimethyloctane as a major product, demonstrating the microbe's ability to convert myrcene into this compound (Esmaeili & Hashemi, 2011).

Catalytic Hydrogenation

A study on the hydrogenation of β-myrcene shows that different noble metal catalysts yield varying amounts of 2,6-dimethyloctane. For instance, palladium catalysts can produce it with approximately 95% yield, indicating its potential for efficient synthesis (Bogel-Łukasik et al., 2009).

Electrolytic Reduction Studies

The electrolytic reduction of 6-chloro-2,6-dimethyloctane has been studied to understand the stereochemistry of the reaction and the mechanism of electroreduction in organic compounds, leading to the formation of 2,6-dimethyloctane (Nonaka, Ota, & Odo, 1977).

Diesel Fuel Additives

Myrcene and limonene, when hydrogenated, form 2,6-dimethyloctane, which has been tested as a diesel fuel additive. Its addition to diesel fuel meets ASTM specifications and shows potential as a renewable route to fuel additives (Tracy, Chen, Crunkleton, & Price, 2009).

Synthesis of Pheromones

2,6-Dimethyloctane is also used in the synthesis of pheromones, like those for the cowpea weevil, indicating its role in biochemical and ecological studies (Nakai et al., 2005).

Environmental Geochemistry

In the field of organic geochemistry, 2,6-dimethyloctane has been used as a marker to distinguish between marine and terrigenous oils, aiding in the study of oil source and depositional environments (Cheng, Wang, Huang, & Wang, 2015).

Safety And Hazards

2,6-Dimethyloctane is classified as a flammable liquid (Category 3) and poses a long-term (chronic) aquatic hazard (Category 4) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment .

properties

IUPAC Name

2,6-dimethyloctane
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InChI

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZALHPSXXQIPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22
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DSSTOX Substance ID

DTXSID7058628
Record name 2,6-Dimethyloctane
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Molecular Weight

142.28 g/mol
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Physical Description

Very faintly yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Dimethyloctane
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Product Name

2,6-Dimethyloctane

CAS RN

2051-30-1
Record name 2,6-Dimethyloctane
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Record name Octane, 2,6-dimethyl-
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Record name 2,6-DIMETHYLOCTANE
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Record name 2,6-Dimethyloctane
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Record name Octane, 2,6-dimethyl-
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Synthesis routes and methods

Procedure details

Montmorillonite K10 Dehydration/Oligomerization. In using the clay montmorillonite K10 as the acid catalyst for dehydration of THL it was discovered that azeotropic distillation facilitates removal of the water and is required for rapid and complete reaction. Other solid acid catalysts work for this reaction as well as water soluble acid catalysts such as concentrated sulfuric acid. The combination of acid catalyst and water removal leads to a very effective dehydration of the monoterpene THL. At a fairly large scale of 1 L, it was discovered that only 5 g of clay is required to afford complete conversion of THL to a mixture of 3,7-dimethyloctene isomers in a matter just a couple of hours. The benzene can be fully recovered and used indefinitely in the dehydration chemistry. Other azeotropic distillation aids such at toluene can be used in the process. Hydrogenation of the octene-isomers leads to near quantitative conversion of THL to 2,6-dimethyloctane (DMO). Ignition quality testing (IQT) of DMO afforded a derived Cetane Index for the fuel of 45, which compares very well with that predicted by theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
960
Citations
T Nakai, A Yajima, K Akasaka, T Kaihoku… - Bioscience …, 2005 - academic.oup.com
A diastereomeric mixture and the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid (2), a copulation release pheromone of the cowpea weevil, Callosobruchus maculatus, were …
Number of citations: 19 academic.oup.com
TL Schaeffer, SG Cantwell, JL Brown… - Applied and …, 1979 - Am Soc Microbiol
A variety of octane-utilizing bacteria and fungi were screened for growth on some terminally branched dimethyloctane derivatives to explore the effects of iso- and anteiso-termini on the …
Number of citations: 157 journals.asm.org
DJ Luning Prak, EK Brown… - Journal of Chemical & …, 2013 - ACS Publications
The density, viscosity, and speed of sound were measured in this work for pure component branched alkanes (2-methyloctane, 4-methyloctane, 2-methylnonane, 2-methyldecane, 3-…
Number of citations: 24 pubs.acs.org
PE Verkade, KS De Vries… - Recueil des Travaux …, 1964 - Wiley Online Library
The reduction of optically active 6‐chloro‐2,6‐dimethyloctane to 2,6‐dimethyloctane by a solution of an alkali metal in liquid ammonia proceeds with predominating retention of …
Number of citations: 13 onlinelibrary.wiley.com
T Nonaka, T Ota, K Odo - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
In order to clarify the mechanism of electroreduction of aliphatic halides, optically active 6-chloro-2,6-dimethyloctane(I), in which an (R)-(−)-enantiomer was present in excess, was …
Number of citations: 8 www.journal.csj.jp
H Boelens - 1982 - books.google.com
124 H. Boelens formally built up from two isoprene units, connected in a head to tail orientation (Ruzicka et al., 1953; Banthorpe et al., 1972). The most important 2, 6-dimethyloctane …
Number of citations: 5 books.google.com
NI Tracy, D Chen, DW Crunkleton, GL Price - Fuel, 2009 - Elsevier
Myrcene and limonene were hydrogenated to their fully saturated forms, 2,6-dimethyloctane and 1-isopropyl-4-methylcyclohexane, respectively. Mixtures of diesel fuel and up to 10% of …
Number of citations: 115 www.sciencedirect.com
E Bogel-Łukasik, MG da Silva, ID Nogueira… - Green …, 2009 - pubs.rsc.org
Hydrogenation of monoterpenes, such as β-myrcene, in high-density carbon dioxide over 0.5 wt.% Pd, or Rh, or Ru supported on alumina was investigated. Hydrogenation catalysed by …
Number of citations: 41 pubs.rsc.org
A Esmaeili, E Hashemi - Chemistry Central Journal, 2011 - Springer
Background Dihydrolinalool and terpineol are sources of fragrances that provide a unique volatile terpenoid alcohol of low toxicity and thus are widely used in the perfumery industry, in …
Number of citations: 43 link.springer.com
SM Sarathy, T Javed, F Karsenty, A Heufer… - Combustion and …, 2014 - Elsevier
Iso-paraffinic molecular structures larger than seven carbon atoms in chain length are commonly found in conventional petroleum, Fischer–Tropsch (FT), and other alternative …
Number of citations: 105 www.sciencedirect.com

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